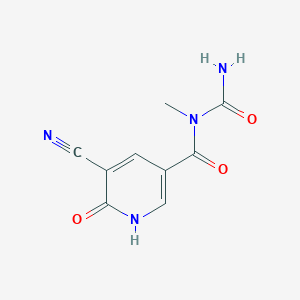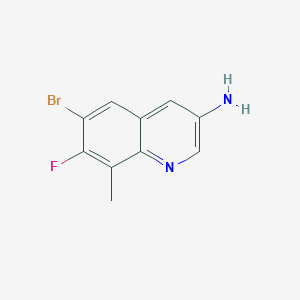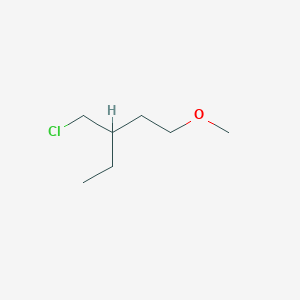
3-(Chloromethyl)-1-methoxypentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-1-methoxypentane is an organic compound that belongs to the class of chloromethyl ethers It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a pentane chain with a methoxy group (-OCH3) at the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-methoxypentane typically involves the chloromethylation of 1-methoxypentane. One common method is the reaction of 1-methoxypentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction proceeds under acidic conditions, where the formaldehyde acts as the source of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of microwave irradiation has also been explored to enhance the reaction rate and reduce the reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-1-methoxypentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 3-(hydroxymethyl)-1-methoxypentane, 3-(alkoxymethyl)-1-methoxypentane, and 3-(aminomethyl)-1-methoxypentane.
Oxidation: Products include 3-(formyl)-1-methoxypentane and 3-(carboxy)-1-methoxypentane.
Reduction: The major product is 3-(methyl)-1-methoxypentane.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-1-methoxypentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-1-methoxypentane primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new carbon-nucleophile bonds, which can result in various chemical transformations. The methoxy group can also participate in reactions, influencing the overall reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-1-methoxyhexane: Similar structure but with an additional carbon in the chain.
3-(Chloromethyl)-1-methoxybutane: Similar structure but with one less carbon in the chain.
3-(Chloromethyl)-1-ethoxypentane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-(Chloromethyl)-1-methoxypentane is unique due to its specific combination of a chloromethyl group and a methoxy group on a pentane chain. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C7H15ClO |
|---|---|
Peso molecular |
150.64 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-methoxypentane |
InChI |
InChI=1S/C7H15ClO/c1-3-7(6-8)4-5-9-2/h7H,3-6H2,1-2H3 |
Clave InChI |
FKESDTPOOXMARN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCOC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
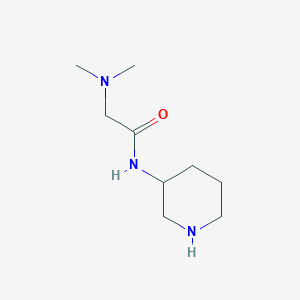
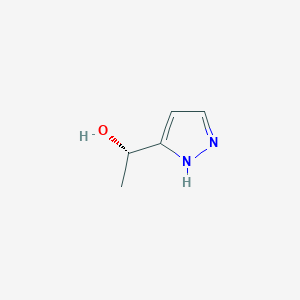
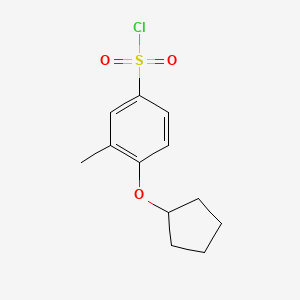
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
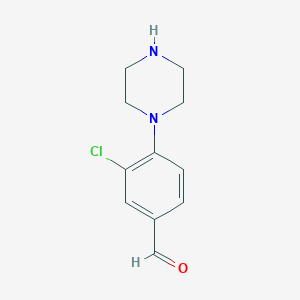
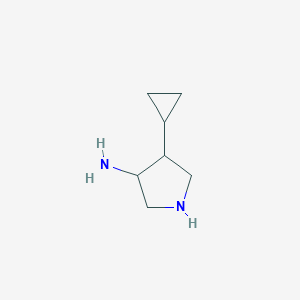
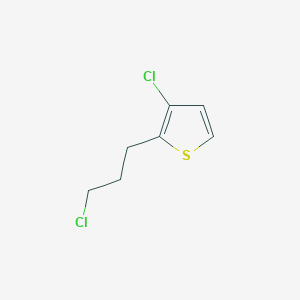
![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
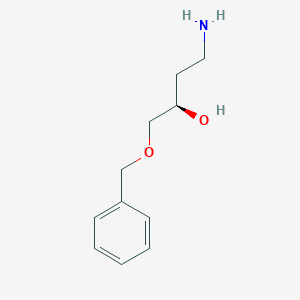
![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
